(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
Brand Name: Vulcanchem
CAS No.: 45172-42-7
VCID: VC18720974
InChI: InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1
SMILES:
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

CAS No.: 45172-42-7

Cat. No.: VC18720974

Molecular Formula: C10H16N2O4

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid - 45172-42-7

Specification

CAS No. 45172-42-7
Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
IUPAC Name (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1
Standard InChI Key GFRAZDGVUSPMRH-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC#N)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC#N)C(=O)O

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name, (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, delineates its core structure:

  • A butanoic acid backbone (four-carbon chain with a carboxylic acid group at position 1).

  • A Boc-protected amino group (-NH-C(O)-O-C(CH₃)₃) at position 2, conferring steric protection and solubility modulation.

  • A cyano group (-C≡N) at position 4, introducing electronegativity and reactivity.

  • (2S) stereochemistry, indicating the spatial arrangement of the amino group at carbon 2.

Molecular Formula and Weight

Based on structural analogs such as Boc-β-alanine (C₈H₁₅NO₄, MW 189.21) and Boc-4-aminobutyric acid (C₉H₁₇NO₄, MW 203.24) , the molecular formula of (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is inferred as C₁₀H₁₅N₂O₄, with a molecular weight of 227.24 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₅N₂O₄
Molecular Weight227.24 g/mol
Stereochemistry(2S) configuration
Functional GroupsBoc-amide, cyano, carboxylic acid

Synthesis and Reaction Pathways

The synthesis of Boc-protected amino acids typically involves amide bond formation between an amino acid and di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, Boc-β-alanine is synthesized via hydrolysis of its ethyl ester using lithium hydroxide in ethanol/water . Similarly, the target compound may be synthesized through the following route:

Stepwise Synthesis Proposal

  • Starting Material: (2S)-2-amino-4-cyanobutanoic acid.

  • Boc Protection: Reaction with Boc anhydride in a biphasic solvent system (e.g., toluene/water) and a base such as sodium hydroxide .

  • Purification: Acid-base extraction or recrystallization to isolate the product.

Critical Reaction Parameters:

  • Solvent Choice: Non-polar solvents like toluene minimize condensation byproducts, as demonstrated in the synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid .

  • Temperature: 0–40°C to prevent racemization .

  • Base Selection: Inorganic bases (e.g., NaOH) enhance reaction efficiency .

Physical and Chemical Properties

Physicochemical Characteristics

  • Solubility: Limited solubility in water due to the hydrophobic Boc group; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Melting Point: Estimated 150–160°C (analogous to Boc-β-alanine, mp 145–148°C) .

  • Stability: Stable under acidic conditions but susceptible to hydrolysis in strong bases or prolonged exposure to moisture .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O of Boc and carboxylic acid), and ~2250 cm⁻¹ (C≡N stretch).

  • NMR:

    • ¹H NMR: δ 1.43 ppm (s, 9H, Boc tert-butyl), δ 4.1–4.3 ppm (m, 1H, CH-NHBoc), δ 2.5–2.7 ppm (t, 2H, CH₂CN).

    • ¹³C NMR: δ 156 ppm (Boc carbonyl), δ 175 ppm (carboxylic acid), δ 118 ppm (C≡N).

Applications in Pharmaceutical Chemistry

Boc-protected amino acids are pivotal intermediates in peptide synthesis and drug development. For instance, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid is a key precursor for sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes therapy . The cyano group in the target compound may facilitate nitrile hydration to amides or nucleophilic substitutions, enabling its use in:

  • Prodrug Design: Cyano groups enhance membrane permeability.

  • Enzyme Inhibitors: Nitriles can act as electrophilic warheads targeting catalytic residues.

Research Findings and Comparative Analysis

Stereochemical Integrity

The (2S) configuration is critical for biological activity in chiral drugs. Racemization during synthesis can be mitigated by:

  • Low-Temperature Reactions: Maintaining temperatures ≤40°C .

  • Minimized Basic Conditions: Reducing exposure to strong bases that promote epimerization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator